molecular formula C4H3Br2NO2S2 B13539763 2,5-Dibromothiophene-3-sulfonamide CAS No. 7182-36-7

2,5-Dibromothiophene-3-sulfonamide

Cat. No.: B13539763
CAS No.: 7182-36-7
M. Wt: 321.0 g/mol
InChI Key: WSGKZRRUNPODHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromothiophene-3-sulfonamide is a halogenated thiophene derivative Thiophene compounds are known for their aromatic properties and are widely used in organic synthesis and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromothiophene-3-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes:

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromothiophene-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Mechanism of Action

The mechanism of action of 2,5-Dibromothiophene-3-sulfonamide involves its interaction with biological molecules:

Properties

CAS No.

7182-36-7

Molecular Formula

C4H3Br2NO2S2

Molecular Weight

321.0 g/mol

IUPAC Name

2,5-dibromothiophene-3-sulfonamide

InChI

InChI=1S/C4H3Br2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9)

InChI Key

WSGKZRRUNPODHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)N)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.